molecular formula C10H11F2NOS B13180803 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13180803
M. Wt: 231.26 g/mol
InChI Key: GGRBGLOWMVGPQK-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a thiolane ring with an imino group and two fluorine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3,4-difluoroaniline with a thiolane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the imino-thiolane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with molecular targets in biological systems. The imino group can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting their function. The fluorine atoms enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The thiolane ring provides structural stability, allowing the compound to maintain its activity under various conditions.

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

    1-[(3,4-Dichlorophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-oxide:

    1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11F2NOS

Molecular Weight

231.26 g/mol

IUPAC Name

1-(3,4-difluorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H11F2NOS/c11-9-4-3-8(7-10(9)12)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2

InChI Key

GGRBGLOWMVGPQK-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=C(C=C2)F)F)(=O)C1

Origin of Product

United States

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